molecular formula C34H47N9O12 B605843 Azido-PEG3-Val-Cit-PAB-PNP CAS No. 2055047-18-0

Azido-PEG3-Val-Cit-PAB-PNP

Cat. No.: B605843
CAS No.: 2055047-18-0
M. Wt: 773.8
InChI Key: HLBCDJANEWKOSX-JDXGNMNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG3-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound contains three units of polyethylene glycol (PEG), which enhances its solubility in aqueous solutions. The azide group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery systems .

Mechanism of Action

Target of Action

Azido-PEG3-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the molecules containing Alkyne groups .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

In the context of ADCs, the compound is attached to an ADC cytotoxin through an ADC linker . In the case of PROTACs, the compound is part of a linker connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It’s known that the compound is a cleavable peptide adc linker . The Val-Cit will specifically be cleaved by Cathepsin B . PNP group is a good leaving group when treating with amine-bearing payload .

Result of Action

The result of the compound’s action is the selective degradation of target proteins in the case of PROTACs . For ADCs, the compound allows for the release of the ADC payload only in the cell .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be increased by a PEG spacer . Furthermore, the compound should be stored at -20°C, away from moisture . The compound’s solubility in DMSO is 125 mg/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azido-PEG3-Val-Cit-PAB-PNP has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBCDJANEWKOSX-JDXGNMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100304
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055047-18-0
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.